molecular formula C18H27NO5S B14447880 Carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 77248-43-2

Carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B14447880
CAS No.: 77248-43-2
M. Wt: 369.5 g/mol
InChI Key: UJDQAEDHCRZCCG-UHFFFAOYSA-N
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Description

Carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its benzofuranyl ester group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves multiple steps. The process typically begins with the preparation of the benzofuranyl ester intermediate. This intermediate is then reacted with hexyloxy sulfinyl methyl carbamate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products include sulfoxides and sulfones.

    Reduction: The primary products are the corresponding alcohols and amines.

    Substitution: The products vary depending on the nucleophile used, resulting in different substituted carbamates.

Scientific Research Applications

Carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfinyl group plays a crucial role in its binding affinity and specificity. Additionally, the benzofuranyl ester group enhances its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, ((dibutylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
  • Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Uniqueness

Carbamic acid, ((hexyloxy)sulfinyl)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its hexyloxy sulfinyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity compared to similar compounds, making it a valuable compound in various applications.

Properties

CAS No.

77248-43-2

Molecular Formula

C18H27NO5S

Molecular Weight

369.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-hexoxysulfinyl-N-methylcarbamate

InChI

InChI=1S/C18H27NO5S/c1-5-6-7-8-12-22-25(21)19(4)17(20)23-15-11-9-10-14-13-18(2,3)24-16(14)15/h9-11H,5-8,12-13H2,1-4H3

InChI Key

UJDQAEDHCRZCCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOS(=O)N(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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